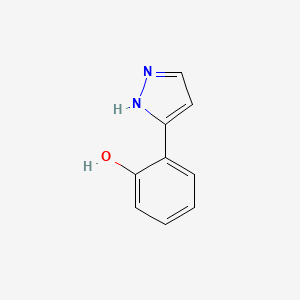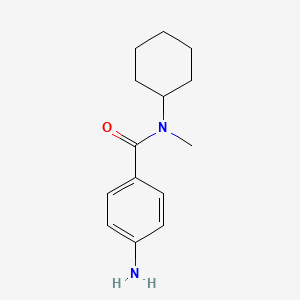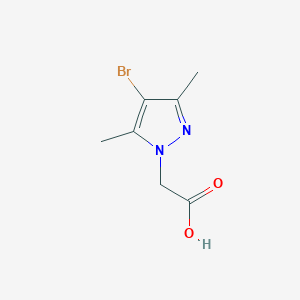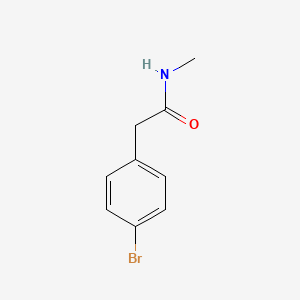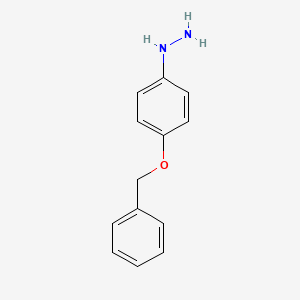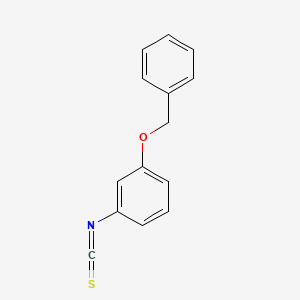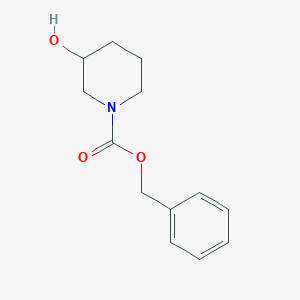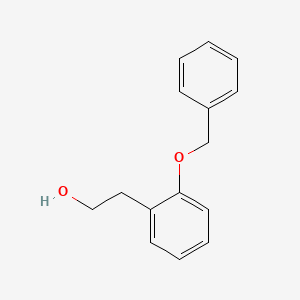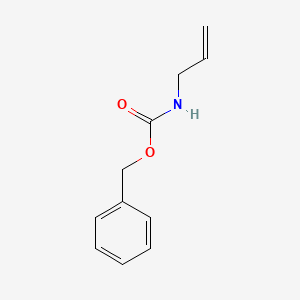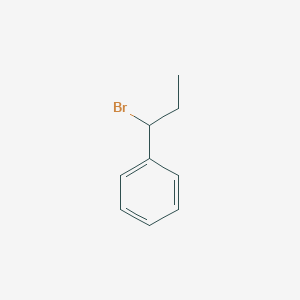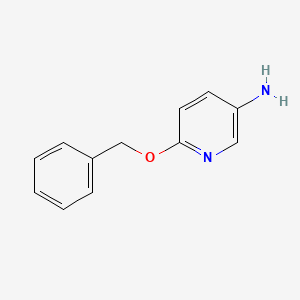
3-(1-Adamantyl)-3-oxopropanenitrile
Übersicht
Beschreibung
3-(1-Adamantyl)-3-oxopropanenitrile is a chemical compound characterized by the presence of an adamantyl group attached to a nitrile and a ketone functional group The adamantyl group, derived from adamantane, is known for its rigid, cage-like structure, which imparts unique physical and chemical properties to the compound
Wissenschaftliche Forschungsanwendungen
3-(1-Adamantyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly those with rigid, cage-like structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral, antibacterial, and anticancer properties.
Medicine: Research into the compound’s pharmacokinetics and pharmacodynamics is ongoing, with a focus on its potential as a drug candidate.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of adamantane derivatives can vary widely depending on their specific chemical structure and the context in which they are used. For example, some adamantane derivatives have been found to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.
Safety and Hazards
Zukünftige Richtungen
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . Future research directions could include the development of new synthesis methods, the exploration of new applications, and the investigation of the properties of novel adamantane derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Adamantyl)-3-oxopropanenitrile typically involves the introduction of the adamantyl group into a suitable precursor molecule. One common method involves the reaction of 1-adamantyl bromide with malononitrile in the presence of a base, followed by oxidation to introduce the ketone functionality. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide or acetonitrile, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as the use of transition metal catalysts, can be employed to facilitate the introduction of the adamantyl group and the subsequent oxidation steps. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(1-Adamantyl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify the existing ketone group.
Reduction: Reduction reactions can convert the ketone group to an alcohol, potentially altering the compound’s reactivity and properties.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides, amines, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or esters, depending on the extent of oxidation.
Reduction: The primary product is the corresponding alcohol.
Substitution: A variety of substituted derivatives can be formed, including amides, amines, and thioethers.
Vergleich Mit ähnlichen Verbindungen
1-Adamantylamine: Known for its antiviral and antiparkinsonian activities.
1-Adamantylcarboxylic acid: Used in the synthesis of pharmaceuticals and advanced materials.
1-Adamantylmethanol: Studied for its potential as a building block in organic synthesis.
Uniqueness: 3-(1-Adamantyl)-3-oxopropanenitrile is unique due to the combination of the adamantyl group with both nitrile and ketone functionalities. This combination imparts distinct reactivity and potential for diverse applications, setting it apart from other adamantyl derivatives.
Eigenschaften
IUPAC Name |
3-(1-adamantyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c14-2-1-12(15)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVFKYUPAPUUIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342835 | |
| Record name | 3-(1-Adamantyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23938-42-3 | |
| Record name | 3-(1-Adamantyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


